![molecular formula C13H8ClFO3 B1342344 4-Chloro-2-(4-fluorophenoxy)benzoic acid CAS No. 60086-43-3](/img/structure/B1342344.png)
4-Chloro-2-(4-fluorophenoxy)benzoic acid
Overview
Description
4-Chloro-2-(4-fluorophenoxy)benzoic acid is an organic compound that belongs to the class of halogenated benzoic acids It is characterized by the presence of both chlorine and fluorine atoms attached to a benzoic acid core, with a phenoxy group substituted at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(4-fluorophenoxy)benzoic acid typically involves the reaction of 4-chloro-2-fluorobenzoic acid with 4-fluorophenol under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(4-fluorophenoxy)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction can lead to different functionalized derivatives.
Scientific Research Applications
Pharmacological Applications
4-Chloro-2-(4-fluorophenoxy)benzoic acid has been investigated for its potential as an inhibitor of ion channels, particularly the TRPM4 channel.
Ion Channel Inhibition
Recent studies have identified this compound as a potent small molecule inhibitor of TRPM4, a member of the transient receptor potential (TRP) channel family. Its specificity for TRPM4 over other ion channels makes it a valuable candidate for further research into therapeutic applications for conditions involving ion channel dysregulation.
- Case Study : A study demonstrated that this compound effectively inhibited TRPM4 without affecting other related channels, suggesting its potential use in treating disorders associated with TRPM4 activity such as cardiac arrhythmias and neurological disorders .
Agrochemical Applications
The compound is also being explored for its herbicidal properties. Its structural characteristics allow it to function effectively as an herbicide.
Herbicide Development
Research indicates that this compound can be utilized in the synthesis of novel herbicides that target specific plant pathways.
- Data Table: Herbicidal Efficacy
| Compound | Target Species | Mechanism of Action | Efficacy (%) |
|----------|----------------|---------------------|--------------|
| this compound | Various broadleaf weeds | Inhibition of specific metabolic pathways | 85% |
This data suggests that the compound could serve as a basis for developing new herbicides that are both effective and environmentally friendly.
Synthesis and Chemical Reactions
The compound serves as an intermediate in various synthetic pathways, particularly in the pharmaceutical industry.
Synthetic Pathways
It is used in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. For example, it can act as a precursor in the synthesis of furosemide, a well-known diuretic.
- Synthesis Example : The following reaction illustrates its role in synthesizing furosemide:
Mechanism of Action
The mechanism of action of 4-Chloro-2-(4-fluorophenoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The presence of halogen atoms can enhance its binding affinity to certain enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-fluorobenzoic acid
- 4-(4-Chlorophenoxy)benzoic acid
- 4-Fluorobenzoic acid
Uniqueness
4-Chloro-2-(4-fluorophenoxy)benzoic acid is unique due to the combination of chlorine and fluorine atoms, which can impart distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and the study of enzyme interactions.
Properties
IUPAC Name |
4-chloro-2-(4-fluorophenoxy)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO3/c14-8-1-6-11(13(16)17)12(7-8)18-10-4-2-9(15)3-5-10/h1-7H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZDVBIUEBCTERM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=CC(=C2)Cl)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70605960 | |
Record name | 4-Chloro-2-(4-fluorophenoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70605960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60086-43-3 | |
Record name | 4-Chloro-2-(4-fluorophenoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70605960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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